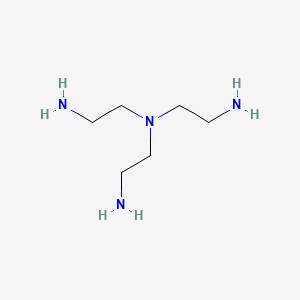

Tris(2-aminoethyl)amine

Description

Foundational Significance of Tris(2-aminoethyl)amine (B1216632) as a Versatile Ligand System

The structure of this compound, with its central nitrogen atom and three pendant aminoethyl arms, makes it an exceptional tetradentate chelating ligand. wikipedia.orgpearson.com This arrangement allows it to form stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states. wikipedia.org The constrained C3-symmetric nature of TREN results in the formation of metal complexes with a limited number of isomers, which simplifies the study of their properties and reactivity. wikipedia.org For instance, the complex [Co(tren)X₂]⁺ (where X is a halide) exists as a single, achiral stereoisomer. wikipedia.org This contrasts with the five possible diastereomers for the analogous complex with the linear tetramine (B166960) ligand, triethylenetetramine (B94423) (trien). wikipedia.org

The tripodal nature of TREN is fundamental to its role in coordination chemistry, providing a pre-organized platform for binding metal ions. taylorandfrancis.com This geometry is crucial in mimicking the active sites of some metalloenzymes. taylorandfrancis.com For example, the zinc complex [Zn(tren)H₂O]²⁺ serves as a structural model for the coordination environment of water molecules in the active sites of zinc-containing enzymes. taylorandfrancis.com

Historical Trajectories and Current Paradigms in this compound Research

First synthesized in the mid-20th century, this compound quickly became a key ligand in coordination chemistry. smolecule.com Early research focused on its ability to form stable complexes with transition metal ions like cobalt(III) and iron(III), which displayed distinct geometric isomerism compared to complexes with linear polyamines. smolecule.com By the 1980s, its application had expanded into polymer science, where it was utilized as a crosslinking agent. smolecule.com

Current research continues to explore the diverse applications of TREN. In materials science, it is used as a building block for creating complex structures such as molecular capsules and hyperbranched polymers. TREN and its derivatives are also being investigated for their potential in biomedical applications, including as components of drug delivery systems and as sensors for detecting specific metal ions. nih.govresearchgate.netresearchgate.net For instance, TREN-based ligands have been developed as potential iron(III) binding chelators for sensor applications. sapub.org Furthermore, recent studies have highlighted the role of TREN in enhancing the stability of perovskite materials for photovoltaic applications.

Definitive Research Aims and Scholarly Scope for this compound Investigations

The primary research aims concerning this compound are multifaceted and span several key areas of chemistry. A significant focus remains on the synthesis and characterization of novel metal complexes with TREN and its derivatives. This includes investigating their structural, spectroscopic, and electrochemical properties to understand the influence of the ligand on the metal center.

Another major area of investigation is the application of TREN-based systems in catalysis. ontosight.ai Researchers are exploring the catalytic activity of TREN metal complexes in a variety of organic transformations. ontosight.ai Additionally, the use of TREN in materials science continues to be a vibrant field of study, with aims to develop new functional materials such as metal-organic frameworks (MOFs), polymers with specific thermal and mechanical properties, and supramolecular assemblies. taylorandfrancis.com

In the biomedical field, the research scope includes the design and synthesis of TREN-based compounds for drug delivery, bioimaging, and as therapeutic agents. researchgate.netchemimpex.comacs.org The ability of TREN derivatives to interact with biological molecules and facilitate transport across cell membranes is a key aspect of this research.

Structure

3D Structure of Parent

Properties

CAS No. |

14350-52-8 |

|---|---|

Molecular Formula |

C6H19ClN4 |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H |

InChI Key |

OLOFKONCZZLWKI-UHFFFAOYSA-N |

SMILES |

C(CN(CCN)CCN)N |

Canonical SMILES |

C(CN(CCN)CCN)N.Cl |

physical_description |

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] |

vapor_pressure |

0.02 [mmHg] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tris 2 Aminoethyl Amine and Its Derivations

Synthetic Pathways for Tris(2-aminoethyl)amine (B1216632) (TREN)

The synthesis of TREN can be achieved through various routes, ranging from multi-step procedures using common precursors to more direct approaches.

Multistep Synthesis from Precursor Molecules

One established method for synthesizing TREN involves a two-step process starting from triethanolamine (B1662121). In the first step, triethanolamine is reacted with thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF), to produce tris(2-chloroethyl)amine hydrochloride. patsnap.comgoogle.com This intermediate is then subjected to amination, where it is treated with aqueous ammonia, typically in an ethanol (B145695) solvent under reflux conditions, to yield this compound. patsnap.comgoogle.comchemicalbook.com The final product is obtained after reacting the resulting this compound hydrochloride with a base such as sodium hydroxide (B78521) to neutralize the hydrochloride salt, followed by purification. patsnap.comchemicalbook.com

Another significant synthetic route involves the hydrogenation of polynitriles. Specifically, nitrilotriacetonitrile (B1593920) can be hydrogenated using a Raney cobalt catalyst under hydrogen pressure to produce TREN. google.com This process can be conducted as a batchwise preparation where the polynitrile solution is gradually added to a reactor containing the catalyst. google.com The selectivity of this reaction towards the desired primary amine product is a key advantage. google.com

Expedient One-Pot Synthetic Routes for TREN Derivatives

In recent years, one-pot synthetic strategies have emerged as efficient methods for the preparation of complex TREN derivatives, avoiding the need to isolate intermediates and often proceeding under mild conditions. organic-chemistry.orgacs.org These methods offer a streamlined approach to functionalized tripodal ligands.

One such approach involves the reaction of TREN with various acrylates in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). sapub.orgmanuscriptsystem.com This reaction, typically carried out at room temperature in methanol (B129727), allows for the synthesis of TREN-based esters in good yields. sapub.orgmanuscriptsystem.com The process is versatile, accommodating a range of alkyl acrylates to produce a library of functionalized tripodal esters. manuscriptsystem.com

A more complex example of a one-pot reaction involves the synthesis of tripodal TREN-based ligands from seven molecular components. In this multicomponent reaction, TREN is reacted with three equivalents of both a cyclohexenone and a benzaldehyde (B42025) derivative. researchgate.netdiva-portal.org This strategy allows for the rapid assembly of intricate molecular architectures in a single synthetic operation. researchgate.netdiva-portal.org The yield of the final product can be influenced by the electrophilicity of the aldehyde used, with more electrophilic aldehydes generally providing higher yields. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference |

| This compound, Acrylates | DABCO, Methanol, Room Temperature | TREN-based esters | sapub.orgmanuscriptsystem.com |

| This compound, Cyclohexenone, Benzaldehyde derivative | Single pot | Complex tripodal ligands | researchgate.netdiva-portal.org |

Strategic Functionalization of this compound Ligand Frameworks

The primary amine groups of TREN serve as versatile handles for further functionalization, enabling the creation of a wide array of derivatives with tailored properties for applications in sensing, catalysis, and biomedicine.

Design and Synthesis of this compound Schiff Base Ligands

Schiff base condensation is a widely utilized reaction for modifying the TREN scaffold. This reaction typically involves the condensation of the primary amine groups of TREN with three equivalents of an aldehyde, often a salicylaldehyde (B1680747) derivative, to form a tripodal hexadentate or heptadentate Schiff base ligand. researchgate.netmdpi.comnih.gov These reactions are often carried out in solvents like methanol or ethanol at room temperature or with gentle heating. researchgate.netmdpi.com

The resulting Schiff base ligands are important in coordination chemistry, as they can form stable complexes with a variety of transition metal and lanthanide ions. researchgate.netmdpi.comajol.infoacs.org The electronic and steric properties of the aldehyde precursor can be varied to fine-tune the coordination environment and properties of the resulting metal complexes. researchgate.netnih.gov For instance, using substituted salicylaldehydes allows for the synthesis of ligands with different donor sets and steric bulk. nih.gov A variety of these ligands have been synthesized and characterized using techniques such as IR and UV-Vis spectroscopy. researchgate.net

| TREN Derivative | Aldehyde Reactant | Resulting Ligand Type | Reference |

| TREN | Salicylaldehyde | Tripodal hexadentate Schiff base | researchgate.net |

| TREN | 2,3,4-Trihydroxy-benzaldehyde | Tripodal ligand TRENOL | researchgate.netresearchgate.netcore.ac.uk |

| Tris(3-aminopropyl)amine (TREN analogue) | Salicylaldehyde | Potentially heptadentate (N4O3) Schiff-base | mdpi.comnih.gov |

| TREN | Biphenyl-4-carboxaldehyde, 1-Pyrenecarboxaldehyde, 9-Anthracenecarboxaldehyde, etc. | Branched azomethines | cnrs.fr |

Covalent Integration of Fluorescent and Chemosensing Moieties with this compound

The TREN framework is an excellent platform for the development of fluorescent chemosensors. By covalently attaching a fluorophore to the TREN moiety, which acts as a receptor for a specific analyte, sensors that signal binding events through changes in fluorescence can be created. tandfonline.commdpi.com

A common strategy involves the "fluorophore-spacer-receptor" design, where the TREN unit functions as the receptor. tandfonline.com For example, a 4-amino-1,8-naphthalimide (B156640) fluorophore has been linked to a TREN-based receptor to create a chemosensor for copper(II) ions. tandfonline.com The sensing mechanism often relies on photoinduced electron transfer (PET), where the interaction of the analyte with the TREN receptor modulates the fluorescence emission of the attached fluorophore. tandfonline.com

Similarly, BODIPY (boron-dipyrromethene) dyes have been functionalized with TREN to create water-soluble fluorescent sensors for Cu(II). rsc.orgrsc.org These sensors can be synthesized in a two-step process, demonstrating an efficient route to functionalized BODIPY dyes. rsc.orgrsc.org The resulting TREN-BODIPY conjugates have shown high selectivity for Cu(II) ions at a specific pH. rsc.org Other fluorophores, such as coumarin (B35378) and anthracene, have also been integrated with TREN to develop sensors for various metal ions, including Zn(II). mdpi.comresearchgate.net

| Fluorophore | Receptor | Target Analyte | Reference |

| 4-Amino-1,8-naphthalimide | TREN-based ligand | Cu(II) | tandfonline.com |

| BODIPY | TREN | Cu(II) | rsc.orgrsc.org |

| Coumarin | TREN | Zn(II) | mdpi.comresearchgate.net |

| Anthracene | TREN | Zn(II) | mdpi.com |

Grafting of Peptide and Amino Acid Scaffolds onto this compound

The conjugation of peptides and amino acids to the TREN scaffold opens up possibilities for creating novel biomaterials and therapeutic agents. nih.gov These hybrid molecules combine the structural features of the tripodal amine with the biological activity and structural diversity of peptides and amino acids. rsc.orgresearchgate.net

One approach involves the chemical synthesis of TREN-peptide conjugates using standard peptide coupling techniques, often requiring the use of protected amino acids. acs.org For instance, (Phe-Phe)3TREN conjugates have been synthesized through a multi-step process. acs.org A more direct method involves the enzymatic synthesis of oligo(phenylalanine) conjugates using TREN as a nucleophile in a proteinase K-catalyzed reaction. acs.org In this process, one of the primary amino groups of TREN initiates the polymerization of L-phenylalanine ethyl ester. acs.org

Homochiral TREN derivatives can be synthesized from chiral α-amino aldehydes, which are readily prepared from amino acids like L-alanine. nih.gov These chiral TREN analogues can then be further functionalized. For example, a triserine-derived TREN backbone has been attached to hydroxypyridinone moieties to create a water-soluble chelator for Gd(III), with potential applications in magnetic resonance imaging (MRI). nih.gov The synthesis of TREN-based α-branched fatty acid amides has also been reported, leading to a new class of cationic lipids. nih.gov

| Attached Scaffold | Synthetic Method | Application/Significance | Reference |

| Oligo(L-phenylalanine) | Proteinase K-catalyzed aminolysis | Creation of star peptides with new properties | acs.org |

| L-Alanine derivative | Synthesis from chiral α-amino aldehydes | Formation of homochiral TREN derivatives | nih.gov |

| 3-Hydroxy-1-methyl-2(1H)-pyridinonate (via L-Serine derived TREN) | Chemical attachment | Gd(III) complex for potential MRI applications | nih.gov |

| α-Branched fatty acids | Amide bond formation | Synthesis of novel cationic lipids | nih.gov |

Development of this compound-Modified Hybrid Materials

The modification of solid supports with this compound has emerged as a significant strategy for creating advanced hybrid materials with tailored properties and functionalities. These materials find applications in catalysis, adsorption, and drug delivery.

The synthesis of TREN-modified hybrid materials typically involves the anchoring of TREN onto the surface of a solid support. Common supports include metal oxides like magnesium oxide (MgO), aluminum oxide (Al₂O₃), and niobium pentoxide (Nb₂O₅), as well as silica (B1680970) and cellulose (B213188). mdpi.comnih.govmdpi.comrsc.org Two primary methods are employed for this modification:

Direct Anchoring: In this one-step method, the support material is directly reacted with a solution of TREN, often in a solvent like toluene, under elevated temperatures. mdpi.comresearchgate.net This approach relies on the direct interaction between the amine groups of TREN and the surface functional groups of the support.

Two-Step Functionalization: This method involves a pre-functionalization of the support material, typically with a linker molecule like (3-chloropropyl)trimethoxysilane (ClPTMS), followed by the reaction with TREN. mdpi.comnih.gov This approach can lead to a more controlled and homogeneous anchoring of the TREN molecules onto the support surface.

The resulting hybrid materials are characterized by a suite of analytical techniques to confirm the successful modification and to understand their properties. These techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the TREN molecule, confirming its presence on the support. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the material's surface. mdpi.comnih.gov

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material and quantify the amount of TREN loaded onto the support. nih.govmdpi.com

Nitrogen Adsorption/Desorption Analysis: To determine the surface area and pore size distribution of the materials. mdpi.comnih.gov

X-ray Diffraction (XRD): To analyze the crystalline structure of the support before and after modification. mdpi.comnih.gov

Recent research has demonstrated the significant impact of the support's properties and the modification method on the final characteristics and performance of the TREN-hybrid materials.

A study on the modification of MgO, Al₂O₃, and Nb₂O₅ with TREN revealed that the acidic-basic properties of the metal oxide supports play a crucial role in the anchoring of TREN and the strength of its interaction with the surface. mdpi.comnih.gov The catalysts based on MgO, a basic oxide, showed superior activity in the Knoevenagel condensation reaction between furfural (B47365) and malononitrile. mdpi.comnih.govresearchgate.net This enhanced activity was attributed to the specific way TREN anchored to the basic support and the strength of this interaction. mdpi.comnih.gov

Another area of significant interest is the application of TREN-functionalized materials in carbon dioxide (CO₂) capture. nih.govrsc.orgresearchgate.netosti.govgoogle.com The amine groups of TREN have a high affinity for the acidic CO₂ gas. researchgate.net Studies have shown that modifying porous materials like metal-organic frameworks (MOFs) and activated carbon with TREN can significantly enhance their CO₂ adsorption capacity and selectivity. nih.govrsc.org For instance, a TREN-modified MIL-101(Cr) MOF exhibited a CO₂/CO selectivity that was 103 times higher than its unmodified counterpart. nih.gov The selection of the amine is critical, with triamines like TREN showing higher CO₂ adsorption capacity at low partial pressures compared to diamines, making them suitable for direct air capture (DAC) applications. rsc.orgosti.gov

Dendrimer-functionalized hybrid materials based on silica have also been developed using TREN as the core of poly(amidoamine) (PAMAM) dendrimers. mdpi.com These materials have shown high adsorption capacities for bioactive acids like folic acid, salicylic (B10762653) acid, and nicotinic acid, highlighting their potential as drug delivery systems. mdpi.com

The table below summarizes key findings from recent studies on TREN-modified hybrid materials.

| Support Material | Modification Method | Application | Key Finding |

| MgO, Al₂O₃, Nb₂O₅ | Direct anchoring & two-step functionalization | Catalysis (Knoevenagel condensation) | MgO-based catalysts showed superior activity due to the nature of TREN anchoring on the basic support. mdpi.comnih.govresearchgate.net |

| MIL-101(Cr) (MOF) | Post-synthesis modification | CO₂ Capture | CO₂/CO selectivity was enhanced 103-fold compared to the pure MOF. nih.gov |

| Porous Polymeric Networks (PPNs) | Post-synthetic functionalizatio | CO₂ Capture | TREN-functionalized PPNs showed significantly higher CO₂ uptake compared to the unfunctionalized polymer. rsc.orgosti.gov |

| Silica | Grafting of PAMAM dendrimers with TREN core | Drug Delivery | High adsorption capacities for folic, salicylic, and nicotinic acids. mdpi.com |

| Cellulose | Functionalization with TREN | Heavy Metal Sequestration | The material showed rapid and selective adsorption of late transition metals over rare earth elements. rsc.org |

Rational Functionalization for Supramolecular Recognition Architectures

The unique tripodal structure of this compound makes it an excellent scaffold for the design and synthesis of complex supramolecular architectures. wikipedia.org By rationally functionalizing the primary amine groups of TREN, researchers can create receptors capable of recognizing and binding to specific guest molecules, particularly anions and organic ammonium (B1175870) ions. beilstein-journals.orgresearchgate.netacs.org

The synthesis of TREN-based supramolecular receptors involves the covalent attachment of recognition units to the three primary amine arms of the TREN core. These recognition units are chosen based on their ability to interact with the target guest molecule through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking. beilstein-journals.org

Common synthetic strategies include:

Amide and Sulfonamide Formation: Reacting TREN with acyl chlorides or sulfonyl chlorides to form tris-amide or tris-sulfonamide derivatives. researchgate.netacs.org These derivatives are particularly effective in binding to phospholipids (B1166683). acs.org

Schiff Base Condensation: The reaction of TREN with aldehydes to form tris-imine compounds. cnrs.frmdpi.com This dynamic covalent chemistry allows for the creation of self-assembling cages and sensors. researchgate.net

"Click" Chemistry: Utilizing efficient and high-yielding reactions to attach complex functionalities to the TREN scaffold. acs.org

The resulting supramolecular structures can range from relatively simple tripodal receptors to more complex, self-assembled cages and molecular capsules. wikipedia.orgresearchgate.net

The rational design of TREN-based receptors has led to significant advancements in the field of molecular recognition.

TREN derivatives have been extensively studied as anion receptors. By attaching aromatic groups with electron-withdrawing substituents to the TREN core, researchers have created receptors with high affinity and selectivity for anions like cyanide, fluoride, and nitrate. researchgate.netacs.org For instance, a TREN-based tripodal amide receptor functionalized with nitro groups demonstrated the ability to colorimetrically sense cyanide ions. researchgate.net The position of the nitro group on the aromatic ring was found to significantly influence the receptor's binding properties due to differences in intramolecular and intermolecular hydrogen bonding and π-π stacking interactions. researchgate.net

In the realm of cation recognition, TREN-based receptors have been designed to bind organic ammonium ions, which are prevalent in biological systems. beilstein-journals.org For example, a receptor incorporating a luminescent dansyl group was able to detect the binding of di- and tripeptides in solution. beilstein-journals.org

Furthermore, the chiral nature of many TREN derivatives has been exploited for enantioselective recognition. acs.org A novel synthesis of homochiral TREN derivatives starting from chiral α-amino aldehydes has been developed. acs.org These chiral ligands have been used to create water-soluble chelators for metal ions like Gd(III), with potential applications in magnetic resonance imaging (MRI). acs.org

The table below highlights some examples of rationally functionalized TREN derivatives and their applications in supramolecular recognition.

| Functionalization | Target Guest | Application | Key Finding |

| Tris-sulfonamide | Phosphatidylcholine | Membrane Transport | The sulfonamide derivatives showed stronger binding and faster translocation of phospholipids compared to amide analogues due to the increased acidity of the sulfonamide N-H protons. acs.org |

| Tris-nitrobenzamide | Cyanide anion | Anion Sensing | The receptor exhibited colorimetric sensing of cyanide, with the binding affinity influenced by the position of the nitro group on the benzene (B151609) ring. researchgate.net |

| Tris(2-pyridylmethyl)amine (TPMA) | Chiral dicarboxylic acids | Chiral Sensing | The propeller-like arrangement of the ligand around a metal center allows for the chiroptical sensing of chiral analytes. researchgate.net |

| Homochiral TREN derivatives | Gd(III) ion | MRI Contrast Agents | The resulting Gd(III) complex showed enhanced water solubility, a crucial property for MRI applications. acs.org |

| Tris-imine with aromatic units | - | Organic Light Emitting Diodes (OLEDs) | The synthesized imines were electrochemically active and exhibited photoluminescence, demonstrating their potential as materials for OLEDs. cnrs.fr |

Coordination Chemistry of Tris 2 Aminoethyl Amine Metal Complexes

Ligand Binding Modalities and Coordination Geometries of Tris(2-aminoethyl)amine (B1216632) (TREN)

This compound, with its unique tripodal structure consisting of a tertiary amine bridgehead and three primary amine "arms," exhibits distinct and predictable coordination behavior. This structure dictates the geometry and stability of the resulting metal complexes.

Tetradentate Chelating Behavior and Imposed Symmetries (e.g., C3-symmetry)

The primary binding mode of TREN is as a tetradentate chelating agent. wikipedia.org The four nitrogen donor atoms—one tertiary and three primary—bind to a single metal center, forming a highly stable, cage-like complex. This tripodal arrangement inherently imposes a C₃ symmetry on the resulting complexes. wikipedia.orgnsf.gov This high degree of preorganization leads to the formation of stable complexes with numerous transition metals, particularly those in the +2 and +3 oxidation states. wikipedia.org

The geometry of these tetradentate complexes is typically trigonal bipyramidal or octahedral. wikipedia.org In a five-coordinate complex, the TREN ligand occupies four sites, with the fifth site taken by another ligand, often resulting in a trigonal bipyramidal geometry with C₃ᵥ symmetry. wikipedia.orgtaylorandfrancis.com For six-coordinate octahedral complexes, the TREN ligand binds to four sites, leaving two positions for other ligands. wikipedia.orgpearson.com

Versatility in Coordination: Tridentate Binding and Non-Coordinated Amine Groups

Despite its strong preference for tetradentate chelation, TREN demonstrates versatility by occasionally acting as a tridentate ligand. wikipedia.orgnsf.gov In this mode, the three primary amine groups coordinate to the metal center, while the apical tertiary amine remains unbound. tandfonline.com Alternatively, and more commonly, the apical nitrogen and two of the primary amines will bind, leaving one of the primary amine "arms" uncoordinated and available for further interaction or functionalization. wikipedia.orgnsf.goviucr.org

This tridentate behavior has been observed in complexes with various metals, including titanium(III), chromium(III), and rhodium(III). tandfonline.comiucr.org For instance, in the complex [Rh(Htren)Cl₃]⁺, the TREN ligand, being monoprotonated, binds in a facial tridentate manner, creating a distorted octahedral environment around the Rh(III) ion. iucr.org The coordination mode can also be influenced by factors such as pH; under acidic conditions, protonation of the primary amine groups can favor tridentate coordination.

Impact of Ligand Functionalization on Metal Coordination Properties

The coordination properties of TREN can be systematically modified through functionalization of its primary amine groups. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. taylorandfrancis.comrsc.org

Common functionalization strategies include the addition of silyl (B83357) or aryl groups to the primary amines, creating tris(silyl)tren and tris(aryl)tren ligands, respectively. nesacs.org A well-studied example is the permethylated derivative, N,N,N',N',N'',N''-hexamethylthis compound (Me₆tren). While Me₆tren forms a variety of complexes, its coordination properties differ from the parent TREN; for example, unlike TREN, Me₆tren does not stabilize the Co(III) oxidation state. wikipedia.org

Functionalization can also introduce new binding sites. Attaching histidine units to the TREN backbone creates ligands (e.g., tren1his, tren2his) where the increasing number of histidine groups favors histamine-like coordination and can lead to the formation of multinuclear complexes. rsc.org Furthermore, TREN has been used to functionalize larger structures, such as cyclodextrins and graphene oxide, enhancing their metal-binding capabilities and creating materials with specific applications. nih.govpsu.edu

Formation and Characterization of this compound Metal Complexes

TREN forms well-defined complexes with a wide array of transition metal ions. The synthesis is typically achieved by reacting a metal salt with the TREN ligand in a suitable solvent. These complexes are then characterized using various spectroscopic and analytical techniques.

Complexation with Diverse Transition Metal Ions

The robust chelating nature of TREN enables it to form stable complexes with numerous d-block metals and lanthanides.

Table 1: Examples of this compound (TREN) Metal Complexes and Their Properties

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Findings & Characteristics | Citations |

|---|---|---|---|---|

| Ni(II) | [Ni(Tren)(Barb)(H₂O)]⁺ | Octahedral | Forms mononuclear, dinuclear, and trinuclear complexes. cu.edu.egpsu.edu The geometry is often distorted octahedral. | cu.edu.egpsu.edumdpi.com |

| Co(II)/Co(III) | [Co(tren)X₂]⁺ (X=halide) | Octahedral | Forms highly stable complexes; the constrained ligand structure limits isomerism. wikipedia.org Co(II) can form five-coordinate complexes. | wikipedia.orgnih.govacs.org |

| Fe(II)/Fe(III) | [Fe(tren)]-based complexes | Octahedral | TREN is a popular ligand for designing Fe(II) spin crossover complexes. nsf.gov Forms stable complexes in both +2 and +3 oxidation states. | nsf.govresearchgate.netcore.ac.uk |

| Cu(II) | [Cu(tren)(L)]²⁺ | Trigonal Bipyramidal | Commonly forms five-coordinate, distorted trigonal bipyramidal complexes. The coordination environment can be tuned by ancillary ligands (L). | mdpi.compnas.org |

| Zn(II) | [Zn(tren)H₂O]²⁺ | Trigonal Bipyramidal | Serves as a structural model for the active sites of some zinc-containing enzymes. taylorandfrancis.com C₃-symmetric Zn-TREN complexes act as catalysts. | taylorandfrancis.comresearchgate.net |

| Eu(III) | [Ni₂Eu(H₃L)₄(O₂CMe)₂]⁺ | Distorted Square Antiprismatic (for Eu) | TREN-based Schiff base ligands can form heterometallic complexes containing Europium. | nih.gov |

This table is interactive. You can sort and filter the data.

Nickel(II): TREN reacts with Ni(II) salts to form a variety of structures, including simple mononuclear complexes like [Ni(tren)Cl(H₂O)]⁺, as well as more complex bridged dinuclear and trinuclear assemblies. cu.edu.egpsu.edu The coordination geometry around the Ni(II) center is typically distorted octahedral. cu.edu.egpsu.edu

Cobalt(II) and Cobalt(III): Cobalt readily forms stable complexes with TREN in both its +2 and +3 oxidation states. wikipedia.org The Co(II) complex with tris(2-dimethylethylaminoethyl)amine, a TREN derivative, exhibits a five-coordinate structure. acs.org The chemistry of Co(III)-TREN complexes is particularly notable for its stereochemical simplicity. wikipedia.orgnih.gov

Iron(II) and Iron(III): TREN and its derivatives are employed in the design of iron complexes, including Fe(II) spin crossover compounds where the magnetic properties of the complex can be switched. nsf.gov It forms stable complexes with both Fe(II) and Fe(III). researchgate.netcore.ac.uksemanticscholar.orgulb.ac.be

Copper(II): Copper(II) complexes with TREN are well-documented, frequently displaying a five-coordinate, distorted trigonal bipyramidal geometry. mdpi.compnas.org The open coordination site allows for the binding of an additional ligand, a property that has been exploited in creating enzyme mimics. pnas.org

Zinc(II): The [Zn(tren)H₂O]²⁺ complex is a notable example that serves as a structural model for the active site of zinc enzymes like carbonic anhydrase. taylorandfrancis.com The tripodal ligand enforces a geometry that is relevant to biological systems.

Europium(III): TREN-based ligands have been incorporated into heterometallic complexes containing lanthanide ions such as Eu(III). nih.gov Additionally, TREN and its derivatives have been shown to coordinate with Eu(II), influencing its spectroscopic properties. nih.govwayne.edu

Stereochemical Considerations and Isomerism in this compound Complexes

A key feature of TREN in coordination chemistry is the high degree of stereochemical control it exerts, which significantly limits the number of possible isomers compared to more flexible ligands. wikipedia.org For example, the linear tetramine (B166960) ligand triethylenetetramine (B94423) ("trien") can form five different diastereomers for a complex of the type [Co(trien)X₂]⁺, four of which are chiral. In stark contrast, the corresponding [Co(tren)X₂]⁺ complex exists as only a single, achiral stereoisomer due to the constrained, tripodal nature of the TREN ligand. wikipedia.org

However, isomerism is still possible in TREN complexes, depending on the other ligands present. In an octahedral complex like [Co(tren)BrCl]⁺, where TREN occupies four coordination sites, the remaining two halide ligands can be arranged in either a cis or trans position relative to each other. pearson.com Another type of isomerism, known as linkage isomerism, can occur. For complexes of the type [Co(bidentate-N,S)(tren)], where the bidentate ligand can bind in different ways, two geometrical isomers are possible: one where the sulfur atom is trans to a primary amine of TREN (p-isomer) and one where it is trans to the tertiary amine (t-isomer). nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TREN |

| Triethylenetetramine | trien |

| N,N,N',N',N'',N''-hexamethylthis compound | Me₆tren |

| tris(2-dimethylethylaminoethyl)amine | - |

| tris(L-histidyl)-functionalized tren derivative | tren3his |

| mono- and bis(L-histidyl)-functionalized tren ligands | tren1his, tren2his |

This table is interactive. You can sort and filter the data.

Catalytic Applications of Tris 2 Aminoethyl Amine and Its Derivatives

Homogeneous Catalysis Utilizing Tris(2-aminoethyl)amine (B1216632) Complexes

In homogeneous catalysis, TREN and its derivatives form soluble complexes with metal ions, creating active catalysts for a range of organic transformations. Its unique tripodal structure often imparts specific stereochemical constraints on the metal center, influencing the catalytic activity and selectivity. wikipedia.org

The behavior of this compound in oxidative processes has been a subject of detailed kinetic and mechanistic studies. Research into the Ruthenium(III)-catalyzed oxidation of TREN by potassium hexacyanoferrate(III) in an aqueous alkaline medium has provided significant insights. tubitak.gov.tr In this system, Ru(III) chloride acts as an efficient catalyst. tubitak.gov.tr The kinetics of the reaction were found to be first-order with respect to the oxidant [hexacyanoferrate(III)] and the Ru(III) catalyst. tubitak.gov.tr The reaction rate shows a first-order dependence on TREN at lower concentrations and on alkali at lower concentrations, tending towards zero-order at higher concentrations of each. tubitak.gov.tr

This compound-ligated metal complexes have been developed as catalysts for cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. One notable application is in copper-catalyzed thioetherification. A robust method has been developed utilizing a TREN-CuI complex to catalyze the coupling of various thiols and aryl halides, forming a C–S bond. researchgate.net

Furthermore, derivatives of TREN have been incorporated into more complex ligand systems for other significant cross-coupling reactions. For instance, novel bis(phosphino)amine-Ru(II) complexes have been synthesized using TREN as a backbone. These complexes were designed as pre-catalysts for Heck and Suzuki cross-coupling reactions, demonstrating the adaptability of the TREN scaffold in the design of sophisticated catalytic systems. dergipark.org.tr While TREN itself was tested in a ligand-to-EuCl2 system for visible-light-promoted catalysis, it did not show reactivity for the specific coupling of benzyl (B1604629) chloride, likely due to the formation of stable zinc complexes that hindered the catalytic cycle. nih.gov

Heterogeneous Catalysis with this compound Modified Supports

Immobilizing TREN onto solid supports combines the reactive properties of the amine with the practical advantages of heterogeneous catalysis, such as easy separation and reusability.

TREN is an effective modifier for solid supports due to its high density of amine groups. mdpi.com It has been successfully anchored onto various materials, including mesoporous silica (B1680970) like SBA-15 and different metal oxides such as magnesium oxide (MgO), aluminum oxide (Al2O3), and niobium pentoxide (Nb2O5). mdpi.comnih.govmdpi.com The primary role of immobilizing TREN is to introduce basic amine functionalities onto the support's surface, which can then act as active catalytic sites. mdpi.comresearchgate.net

Two primary methods are employed for this modification:

Direct Anchoring : TREN is directly deposited onto the surface of the metal oxide support. nih.govresearchgate.net

Functionalization via a Linker : The support is first treated with a linker molecule, such as (3-chloropropyl)trimethoxysilane (ClPTMS), and TREN is subsequently anchored to this functionalized surface. nih.govresearchgate.net

The choice of support is critical, as its intrinsic properties, such as acidity and basicity, determine the effectiveness of TREN anchoring and the strength of the interaction between the modifier and the support. mdpi.comnih.gov A weaker interaction is often desirable, as it leaves the amine groups more available to participate in the catalytic reaction. mdpi.com The presence of three primary amine groups in a single TREN molecule is a key design feature, intended to enhance catalytic activity compared to supports modified with mono- or diamines. mdpi.com

The high basicity of the amine groups in TREN makes it an excellent candidate for base-catalyzed reactions. TREN-modified supports have been successfully used as heterogeneous catalysts for the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. mdpi.comresearchgate.net

In a detailed study, TREN was anchored onto MgO, Al2O3, and Nb2O5 supports and tested in the condensation of furfural (B47365) with malononitrile. mdpi.comnih.gov The results demonstrated that all TREN-modified catalysts showed increased activity compared to the bare supports. mdpi.com The catalysts based on the basic MgO support exhibited superior performance, which was attributed to the specific way TREN anchored to the surface and the strength of this interaction. mdpi.comnih.govresearchgate.net This research was noted as the first instance of TREN being used as a modifier on solid supports to enhance catalytic activity in the Knoevenagel condensation. mdpi.comnih.gov

Catalytic Performance in Knoevenagel Condensation of Furfural and Malononitrile

This table presents the conversion rates of furfural after 3 hours of reaction using various TAEA-modified metal oxide catalysts.

| Catalyst Support | Modification Method | Furfural Conversion (%) |

|---|---|---|

| MgO | Direct Anchoring | ~95% |

| MgO | ClPTMS Linker | ~98% |

| Al₂O₃ | Direct Anchoring | ~60% |

| Al₂O₃ | ClPTMS Linker | ~75% |

| Nb₂O₅ | Direct Anchoring | ~55% |

| Nb₂O₅ | ClPTMS Linker | ~65% |

The strong chelating ability of TREN, which allows it to form stable complexes with various metal ions, is leveraged in environmental remediation, particularly for water treatment. chemimpex.comchemimpex.com When immobilized on a support, TREN acts as a powerful agent for capturing heavy metal contaminants from wastewater. chemimpex.comchemimpex.com

A significant application lies in the selective separation of metals. Research has shown that biopolymer adsorbents grafted with TREN can effectively separate Late Transition Metals (LTM), such as cobalt (Co²⁺) and nickel (Ni²⁺), from Rare Earth Elements (REE), like samarium (Sm³⁺) and neodymium (Nd³⁺). slu.se TREN forms highly stable complexes with LTMs in neutral or basic aqueous solutions, while its interaction with REE cations under the same conditions is much weaker, often leading to the precipitation of REE hydroxides instead of complexation. slu.se This differential affinity allows for the selective adsorption of LTMs onto the TREN-modified material, which can later be desorbed by lowering the pH, providing an environmentally friendly method for metal separation and recovery. slu.se Adsorption capacities for LTMs on these novel silica-based nanoadsorbents have been reported to be as high as 1.45 mmol/g. slu.se

Adsorption Capacities for Metal Ions on TREN-Modified Adsorbents

This table shows the adsorption capacity of a TREN-grafted adsorbent for various metal ions, highlighting its potential in selective metal separation.

| Metal Ion | Metal Type | Adsorption Capacity (mmol/g) |

|---|---|---|

| Co²⁺ | Late Transition Metal (LTM) | 1.18 |

| Ni²⁺ | Late Transition Metal (LTM) | 1.45 |

| Sm³⁺ | Rare Earth Element (REE) | Lower affinity |

| Nd³⁺ | Rare Earth Element (REE) | Lower affinity |

Tris 2 Aminoethyl Amine in Materials Science and Supramolecular Systems

Polymer and Network Formation with Tris(2-aminoethyl)amine (B1216632)

The trifunctional nature of TREN allows it to play a crucial role in the formation of complex polymer networks. Its three primary amine groups can react with various functional groups, leading to the creation of highly crosslinked and robust materials.

Synthesis of Polyimine Networks and Resins

Polyimine networks, formed through the Schiff base reaction between amines and aldehydes, are a significant class of polymers. TREN is a commonly used building block in the synthesis of these networks due to the fast and efficient condensation reaction between its primary amine groups and aldehydes. wikipedia.orgacs.org This reaction forms imine bonds and releases water. wikipedia.org

The synthesis of polyimine networks using TREN can be achieved through methods like solution casting. nih.gov In a typical process, TREN, along with diamines and dialdehydes like terephthalaldehyde (B141574) (TPA), is dissolved in a solvent such as dimethylformamide (DMF). nih.gov Heating the solution initiates the Schiff base reaction, leading to gelation and the formation of a crosslinked polyimine network. nih.gov After solvent evaporation, robust and often transparent films can be obtained. nih.gov The properties of these polyimine networks can be tuned by varying the ratio of the diamine and triamine (TREN) components. nih.gov Researchers have also successfully created polyimine thermosets by dissolving the monomers in chloroform, followed by solvent removal and curing. nih.gov

Another approach involves the use of TREN in the formation of interpenetrating polymer networks (IPINs). For instance, a mixture of a lysine-based amino acid ionic liquid, TREN, TPA, and polyvinylpyrrolidone (B124986) (PVP) in ethanol (B145695) can form an IPIN-PVP solution upon Schiff base reaction, which yields fluorescent composite films after the evaporation of ethanol. nih.gov

Application as Crosslinking Agents in Advanced Polymer Systems

The trifunctional nature of TREN makes it an effective crosslinking agent in the synthesis of a variety of advanced polymer systems, enhancing their mechanical and thermal properties. chemimpex.comsmolecule.com It is utilized in the production of epoxy resins, where it improves the mechanical strength and thermal stability of the final products. chemimpex.com

TREN can be used to crosslink polymers such as poly(ethylene glycol) diacrylate (PEGDA) and poly(ethylene glycol) diglycidyl ether (PEGDE). researchgate.net The reaction between TREN and these polymers in a solvent like dimethyl sulfoxide (B87167) (DMSO) results in the formation of homogeneously swollen gels. researchgate.net The mechanical properties of these gels, including Young's modulus and breaking stress, can be controlled by adjusting the monomer concentration. researchgate.net

Furthermore, TREN has been employed in the creation of polyhydroxyurethane (PHU) networks. By reacting cystamine (B1669676) (containing a disulfide bond), a bis(cyclic carbonate) monomer, and TREN, a crosslinked PHU network with dual dynamic bonds can be formed. chinesechemsoc.org This material exhibits rapid stress relaxation, a desirable property for adaptable and self-healing materials. chinesechemsoc.org

Engineering Dynamic Covalent and Supramolecular Polymer Networks

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that can adapt, self-heal, and be reprocessed. TREN is a key component in engineering such dynamic networks.

Polyimine networks based on TREN are a prime example of dynamic covalent polymer networks (DCPNs). nih.govresearchgate.net The imine bonds within these networks can undergo reversible cleavage and reformation, providing a pathway for stress relaxation and material reprocessing. chinesechemsoc.org This dynamic nature bridges the gap between traditional thermosets and thermoplastics. researchgate.net

Researchers have also explored the creation of dual dynamic networks by combining dynamic covalent bonds with supramolecular interactions. tue.nlacs.org For instance, a linear prepolymer can be crosslinked with TREN to form dynamic covalent imine bonds. tue.nlacs.org By introducing ureido-pyrimidinone (UPy) units, which form strong hydrogen bonds, a double dynamic network is created. tue.nlacs.org This combination of dynamic covalent and supramolecular interactions allows for enhanced tunability of the material's thermal and physical properties. tue.nlacs.org

The asynchronous cross-linking of hexamethylene diisocyanate and an isocyanate-terminated prepolymer with deblocked this compound can lead to the in situ formation of supramolecular organic nanofillers within a dynamic covalent polymer network. nih.govresearchgate.net This approach has been shown to significantly improve the mechanical properties of the resulting elastomer. nih.govresearchgate.net

Supramolecular Architectures and Recognition by this compound Scaffolds

The tripodal geometry of TREN makes it an ideal scaffold for the construction of complex supramolecular architectures, such as molecular capsules and cages. wikipedia.org These structures are capable of encapsulating guest molecules and exhibiting selective recognition properties.

Construction of Molecular Capsules and Self-Assembled Structures

Molecular capsules based on TREN can be synthesized through imine condensation reactions. For example, the reaction of a C3-symmetric trisaldehyde with TREN can lead to the formation of a homochiral imine-based tetrahedral cage. chinesechemsoc.org Similarly, reacting a trialdehyde, TREN, and iron(II) triflate in a 1:1:1 ratio results in the self-assembly of a tetrahedral cage. acs.org

These self-assembled structures can exhibit complex and well-defined geometries. The use of chiral building blocks in conjunction with TREN allows for the construction of chiral supramolecular architectures. For instance, enantiopure helicene moieties functionalized with aldehyde groups can react with TREN to form a cage with a triple-stranded helical structure. unipd.it

The table below summarizes some examples of self-assembled structures formed using TREN as a scaffold.

| Building Blocks | Resulting Structure | Key Features |

| C3-symmetric trisaldehyde, TREN | Homochiral imine-based tetrahedral cage | Self-assembled in water. chinesechemsoc.org |

| Trialdehyde, TREN, Fe(OTf)₂ | Tetrahedral cage | Formed as a racemic mixture. acs.org |

| Enantiopure helicene-aldehydes, TREN | Triple-stranded helical cage | Propeller-like arrangement of helicene units. unipd.it |

| Enantiopure BINOL-aldehydes, TREN | Chiral [2+3] BINOL-based cage | Formed in almost quantitative yield. unipd.it |

Anion Recognition and Selective Encapsulation via Non-Covalent Interactions

TREN-based scaffolds, particularly those modified with urea (B33335) or thiourea (B124793) groups, are effective receptors for anions. researchgate.net The tripodal arrangement of hydrogen bond donors in these receptors allows for the selective encapsulation of various anions through non-covalent interactions.

Tris-urea receptors based on TREN can self-assemble into dimeric capsules upon crystallization with a variety of oxoanions. researchgate.net This process enables the charge-, shape-, and size-selective encapsulation of tetrahedral anions like sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (H₂PO₄⁻). researchgate.net X-ray diffraction studies have revealed that halide anions can be encapsulated within the tripodal cavity of these receptors in a 1:1 stoichiometry, while some oxoanions form dimeric capsular assemblies with a 1:2 receptor-to-anion ratio. researchgate.net

The binding affinity and selectivity of these receptors can be tuned by modifying the aromatic substituents on the urea groups. For example, receptors with electron-donating groups have been studied with various anions, and their binding and encapsulation have been confirmed by ¹H NMR titration and 2D NOESY NMR experiments. researchgate.net Furthermore, the introduction of nitro groups on the aryl substitutions of TREN-based amide receptors has been investigated to understand the effect of positional isomerism on anion binding. researchgate.net

The table below provides examples of anion recognition by TREN-based receptors.

| Receptor Type | Anion Guest | Binding Stoichiometry/Structure |

| Tris-urea receptor | Halides (F⁻, Cl⁻, Br⁻) | 1:1 encapsulation. researchgate.net |

| Tris-urea receptor | Oxoanions (e.g., SO₄²⁻) | 1:2 dimeric capsular assembly. researchgate.net |

| Trisindolylurea receptor | Sulfate (SO₄²⁻) | Encapsulation within a cage structure via six or eight hydrogen bonds. researchgate.net |

| Tris-urea receptor | Dihydrogen phosphate (H₂PO₄⁻) | Encapsulation of two anions. researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Metalate Chemistry

This compound (tren) serves as a versatile building block and functionalizing agent in the fields of Metal-Organic Frameworks (MOFs) and metalate chemistry. Its tripodal structure and the presence of multiple amine groups allow it to be incorporated into these systems both as a primary ligand during synthesis and as a post-synthetic modification (PSM) agent to enhance material properties. wikipedia.orgchemicalbook.commanchester.ac.uk

In the synthesis of novel MOFs, flexible tripodal ligands derived from tren have been used to construct complex, porous frameworks. For instance, a three-dimensional porous zinc MOF has been synthesized using a ligand based on the C₃ symmetric tren core, N,N,N',N',N'',N''-tris[(4-carboxylate-2-yl)methyl]-tris (2-aminoethyl)amine (H₃trencba). osti.gov This MOF features an unprecedented linear penta-nuclear zinc cluster and exhibits a (6,8)-connected bi-nodal framework, a structure that demonstrates significant potential as a photoactive material due to its strong blue emissions. osti.gov

A more common application of tren in MOF chemistry is its use in post-synthetic modification to enhance gas adsorption capabilities, particularly for carbon dioxide capture. bohrium.comacs.orgnih.gov Amine functionalization is a well-established strategy to improve CO₂ affinity in MOFs. bohrium.com A two-step PSM strategy has been developed to covalently graft short-chain polyamines like tren onto amine-containing MOFs such as Zn₄O(NH₂-BDC)₃ and NH₂-Cr-BDC. bohrium.comchemrxiv.org The process typically involves first reacting the MOF's pendant amine groups with bromoacetyl bromide, followed by exposure to tren. bohrium.comacs.orgnih.gov

This method has proven effective in significantly boosting the CO₂ adsorption properties of the parent MOF. For example, a tren-grafted Zn₄O(NH₂-BDC)₃ derivative showed a zero-coverage isosteric heat of CO₂ adsorption of -62.5 kJ/mol, a substantial increase from the -21 kJ/mol of the original framework. acs.orgnih.gov This enhanced affinity results in a remarkable increase in selectivity for CO₂ over N₂. At 313 K, the CO₂/N₂ selectivity of the tren-modified MOF was 143, approximately 35 times higher than that of the parent MOF. bohrium.comnih.gov These improvements are attributed to the chemisorption of CO₂ by the accessible primary amine groups grafted onto the MOF ligand. bohrium.comnih.gov

Beyond porous frameworks, tren is instrumental in the self-assembly of discrete metal-organic cages and architectures. manchester.ac.uk Research has explored the self-assembly of mono- and bimetallic trigonal bipyramid architectures from a heteroditopic ligand and tren. manchester.ac.uk In metalate chemistry, N-functionalized derivatives like tris(N,N-dimethyl-2-aminoethyl)amine (Me₆TREN) are used to stabilize and monomerize alkali-metal complexes. acs.orgnih.gov By supporting benzyl (B1604629) alkali-metal salts with Me₆TREN, monomeric complexes of lithium, sodium, and potassium have been isolated and structurally characterized, revealing how the cation-anion interaction mode shifts from predominantly σ-bound for lithium to π-bound for potassium. acs.orgnih.gov A Me₆TREN-stabilized potassium complex has also been used to create a mixed-metal ate complex with tBu₂Zn. nih.gov

Novel Materials Development Incorporating this compound

The unique structural and chemical properties of this compound have spurred the development of novel materials with tailored functionalities, particularly in the realms of optoelectronics and hybrid material systems.

Optoelectronic Materials Based on this compound Derivatives

A significant area of research is the use of this compound to enhance the performance and stability of optoelectronic materials, most notably perovskite solar cells. rsc.orgrsc.org Mixed organic-inorganic lead halide perovskites are highly promising for photovoltaic applications, but their stability remains a critical challenge. rsc.orgrsc.org The incorporation of small amounts of tren into mixed-cation perovskite precursors, such as FA₀.₈₃Cs₀.₁₇Pb(I₀.₉₀Br₀.₁₀)₃, has been shown to significantly improve structural and optoelectronic properties. rsc.orgrsc.org

Research indicates that tren-containing perovskite films exhibit greatly enhanced thermal and ambient stability. These films have been observed to retain their functional black phase for over 180 days in a high-humidity environment (60–70% RH) and for more than a week under continuous thermal stress at 85°C. rsc.orgrsc.org Furthermore, post-treatment of perovskite surfaces with tren can passivate undercoordinated Pb²⁺ ions and n-dope the surface. This dual action leads to robust improvements in solar cell efficiency, with reported power conversion efficiency (PCE) increasing from 19.4% to 23.4%, alongside a substantial enhancement in oxygen stability. sciopen.com

Beyond perovskites, derivatives of tren are being explored for other optoelectronic applications. A series of branched azomethines, synthesized through the condensation of tren with various aromatic aldehydes (containing biphenyl, pyrene, anthracene, and triphenylamine (B166846) units), have been investigated. cnrs.fr These compounds are thermally stable and photoluminescent, with energy band gaps between 2.10 and 2.38 eV, making them promising candidates for organic electronics. cnrs.fr Preliminary tests have demonstrated their potential for use in electroluminescent devices. cnrs.fr

Development of Hybrid Materials with Tailored Properties

The ability of this compound to be anchored onto various substrates has led to the creation of a diverse range of hybrid materials with specific, enhanced properties for catalysis, sensing, and environmental remediation. mdpi.comnih.gov

One major development is the creation of tren/metal oxide hybrid materials. mdpi.comnih.govresearchgate.net By modifying metal oxides like MgO, Al₂O₃, and Nb₂O₅ with tren, either by direct deposition or by anchoring after functionalization with (3-chloropropyl)trimethoxysilane, researchers have created effective catalysts. mdpi.comnih.gov The acid-base properties of the metal oxide support and the modification procedure influence how the tren is anchored and the strength of its interaction. mdpi.comnih.gov These hybrid materials have shown superior activity in reactions like the Knoevenagel condensation, with catalysts based on MgO demonstrating particularly high performance. mdpi.comnih.gov

Graphene-based hybrid materials have also been developed. This compound has been used to functionalize graphene oxide (GO) through covalent bonding. acs.org This intercalation of tren increases the interlayer spacing of GO, which facilitates better interaction with target ions and enhances its properties for sensor applications, such as the selective fluorescent sensing of cerium ions. acs.org In another application, tren-functionalized N-doped graphene quantum dots (N-GQDs) and their nanocomposites with silver, palladium, and platinum have been synthesized. acs.orgacs.orgnih.gov These materials exhibit enhanced nonlinear absorption and have been evaluated for bioimaging applications. acs.orgnih.gov

The development of hybrid materials extends to environmental and biomedical applications. For instance, tren-functionalized magnetic nanoparticles have been engineered as selective sorbents for extracting trace amounts of heavy metals like gold and silver from aqueous solutions, showing high adsorption efficiency. In the biomedical field, poly(amidoamine) (PAMAM) dendrimers synthesized with a tren core have been attached to silica (B1680970) matrices. nih.gov These hybrid materials act as efficient carriers for bioactive acids like folic, salicylic (B10762653), and nicotinic acid, demonstrating potential for drug delivery systems. nih.gov

Research Findings on this compound in Materials Science

| Application Area | Material System | Key Findings | References |

| MOFs / Gas Capture | Tren-grafted Zn₄O(NH₂-BDC)₃ | Isosteric heat of CO₂ adsorption increased to -62.5 kJ/mol; CO₂/N₂ selectivity boosted ~35-fold. | bohrium.comacs.orgnih.gov |

| MOFs / Gas Capture | Tren-modified NH₂-Cr-BDC | Significant improvement in CO₂ adsorption performance and stability over 200 cycles. | chemrxiv.org |

| MOF Synthesis | Zinc MOF with tren-derived ligand | Creation of a novel (6,8)-connected 3D framework with strong photoluminescence. | osti.gov |

| Optoelectronics | Tren in mixed-cation perovskites | Enhanced structural, optoelectronic, and long-term stability under humid and thermal stress. | rsc.orgrsc.org |

| Optoelectronics | Tren-treated perovskite solar cells | Power conversion efficiency increased from 19.4% to 23.4%; improved oxygen stability. | sciopen.com |

| Optoelectronics | Azomethine derivatives of tren | Materials showed photoluminescence with energy band gaps of 2.10–2.38 eV, suitable for organic electronics. | cnrs.fr |

| Hybrid Catalysts | Tren on MgO, Al₂O₃, Nb₂O₅ | Created effective catalysts for Knoevenagel condensation, with MgO-based material showing superior activity. | mdpi.comnih.gov |

| Hybrid Sensors | Tren-intercalated Graphene Oxide | Enhanced fluorescent sensing for cerium ions due to increased interlayer spacing. | acs.org |

| Hybrid Nanomaterials | Tren-functionalized GQDs | Nanocomposites with Ag, Pd, and Pt showed enhanced nonlinear absorption for potential bioimaging. | acs.orgnih.gov |

| Drug Delivery | Tren-core PAMAM dendrimers on silica | High adsorption capacity for folic, salicylic, and nicotinic acids, showing drug carrier potential. | nih.gov |

Compound Names Mentioned

| Common Name / Abbreviation | Chemical Name |

| This compound | N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine |

| Tren | This compound |

| Me₆TREN | Tris(N,N-dimethyl-2-aminoethyl)amine |

| H₃trencba | N,N,N',N',N'',N''-tris[(4-carboxylate-2-yl)methyl]-tris(2-aminoethyl)amine |

| NH₂-BDC | 2-amino-1,4-benzenedicarboxylic acid |

| Bromoacetyl bromide | 2-bromoacetyl bromide |

| MgO | Magnesium Oxide |

| Al₂O₃ | Aluminum Oxide |

| Nb₂O₅ | Niobium Pentoxide |

| (3-chloropropyl)trimethoxysilane | (3-chloropropyl)trimethoxysilane |

| Graphene Oxide | Graphene Oxide |

| PAMAM | Poly(amidoamine) |

| Folic acid | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

| Salicylic acid | 2-hydroxybenzoic acid |

| Nicotinic acid | Pyridine-3-carboxylic acid |

Computational and Theoretical Investigations of Tris 2 Aminoethyl Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Tris(2-aminoethyl)amine (B1216632) Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for studying the coordination chemistry of this compound. DFT is widely employed for geometry optimization, allowing for the accurate prediction of molecular structures that can be validated against experimental X-ray crystallography data.

DFT has been successfully applied to a variety of tren complexes. For instance, in the study of this compound-intercalated graphene oxide (GO-tren), DFT calculations were used to optimize the structure and determine key geometrical parameters. nih.gov The calculations showed a newly formed C–N bond length of 1.484 Å and confirmed the stability of the complex through interaction energy calculations. nih.govacs.org Similarly, DFT at the B3LYP/6-311++G(d,p) level of theory has been used to investigate the structures of charge-transfer complexes between tren and various π-acceptors. researchgate.net

A significant area of application for DFT is in the study of transition metal complexes with interesting magnetic and electronic properties. Theoretical DFT simulations have been carried out to reproduce the crystal structures and spectroscopic features of benzazolate complexes of Ni(II) containing the tren ligand. researchgate.net In studies of iron(II) and iron(III) Schiff base complexes derived from tren, DFT calculations revealed that key structural parameters are more dependent on the spin state (high-spin vs. low-spin) than on the metal's oxidation state.

Furthermore, these computational methods can elucidate reaction mechanisms. A notable example is the use of DFT to study the water exchange mechanism in [Zn(tren)H₂O]²⁺, which serves as a structural model for the active sites in zinc enzymes. taylorandfrancis.com DFT has also been used to rationalize the solution behavior of tren complexes, such as the equilibrium between trigonal bipyramidal and square pyramidal forms of a Cu(II)-tren derivative. acs.org

| System | Computational Method | Key Findings |

| This compound-intercalated Graphene Oxide (GO-tren) | DFT (B3LYP/6-311++g**) | Covalent C-N bond formation (1.484 Å); Strong interaction energy (-17.77 eV) confirming stability. nih.govacs.org |

| Ni(II) Benzazolate Complexes with Tren | DFT | Reproduced crystal structures and spectroscopic properties. researchgate.net |

| [Zn(tren)H₂O]²⁺ | DFT | Elucidated the water exchange mechanism, modeling zinc enzyme active sites. taylorandfrancis.com |

| Fe(II)/Fe(III) Schiff Base Complexes with Tren | DFT | Structural parameters are more dependent on spin state than oxidation state. |

| Tren Complexes with π-acceptors (CHL, TCNQ) | DFT (B3LYP/6-311++G(d,p)) | Investigated and confirmed the structures of the charge-transfer complexes. researchgate.net |

Molecular Modeling and Conformational Analysis of this compound Ligands

The tripodal, tetradentate nature of the this compound ligand imposes significant constraints on the geometry of its metal complexes. wikipedia.org This constrained connectivity results in the formation of complexes with relatively few isomers compared to more flexible, linear polyamines, which simplifies the study of their properties. wikipedia.org Molecular modeling and conformational analysis are critical for understanding the three-dimensional structures and flexibility of these systems.

These computational techniques are used to explore the potential energy surface of a molecule, identifying stable conformers and the energetic barriers between them. For example, molecular modeling of Co(II), Ni(II), Cu(II), and Zn(II) complexes with tren and another ligand indicated a slightly distorted trigonal bipyramidal geometry. researchgate.net The constrained "spider-like" conformation of tren typically leaves one or two coordination sites on the metal available for other ligands. wikipedia.org

Molecular dynamics (MD) simulations offer insight into the dynamic behavior of tren complexes in solution. Studies on iron(III) complexes with tren-derived tris(amidate)amine ligands have utilized MD simulations to investigate the dynamics of both the primary and secondary coordination spheres, helping to understand how the ligand framework affects the metal center's accessibility to external molecules.

In another example, a tripodal dipeptide derivative was designed using tren as a scaffold for conjugating three ditryptophan dipeptide units. taylorandfrancis.com Molecular modeling suggested that the self-organization of this conjugate into spherical nanostructures was driven by π–π stacking interactions between the indole (B1671886) aromatic rings. taylorandfrancis.com The synthesis of homochiral tren derivatives has also been reported, with X-ray diffraction studies confirming the specific conformations of the resulting complexes. nih.gov

Computational Prediction of Electronic, Optical, and Photophysical Properties

Computational methods are extensively used to predict the electronic, optical, and photophysical properties of this compound systems. Time-Dependent Density Functional Theory (TD-DFT) is a particularly valuable tool for predicting UV-Vis absorption spectra, which often show good agreement with experimental results and aid in the assignment of electronic transitions.

For a series of imines synthesized from this compound, DFT was employed to optimize their geometries and calculate frontier molecular orbital (HOMO and LUMO) energies, as well as ionization potentials and electron affinities. cnrs.fr These calculations are crucial for understanding the electronic structure and predicting the photophysical behavior of the molecules. The studies found that these imines emit light in solution with quantum yields up to 22%. cnrs.fr

In studies of Ni(II) benzazolate complexes with tren, DFT simulations indicated that their absorption spectra are dominated by two main transitions. researchgate.net The calculations also allowed for the determination of the Stokes shifts in the emission spectra by optimizing the electronic excited state. researchgate.net For some tren complexes, calculations show that the HOMO is primarily localized on the ligand, while the LUMO is centered on the metal, indicating that electronic transitions are often ligand-to-metal charge transfer (LMCT) in nature.

Computational studies on tren-intercalated graphene oxide predicted an enhanced energy gap upon functionalization. nih.govacs.org The predicted HOMO and LUMO energies helped to explain the material's fluorescence properties, which are attributed to intramolecular charge transfer and photoinduced electron transfer processes. nih.govacs.org Extended-Hückel molecular-orbital calculations have also been used to relate the electronic properties of copper(II)-tren complexes to their specific trigonal-bipyramidal or square-based pyramidal stereochemistries. rsc.org

| System | Property Predicted | Computational Method | Key Findings |

| Imines based on this compound | Electronic and Optical | DFT | Calculated HOMO/LUMO energies, ionization potentials, and electron affinities; predicted absorption and photoluminescence. cnrs.fr |

| Ni(II) Benzazolate Complexes with Tren | Spectroscopic and Photophysical | TD-DFT | Reproduced absorption spectra, identified dominant transitions, and determined Stokes shifts by optimizing the excited state. researchgate.net |

| This compound-intercalated Graphene Oxide | Electronic and Optical | DFT | Calculated an enhanced HOMO-LUMO energy gap; explained fluorescence mechanism via charge transfer processes. nih.govacs.org |

| Ammine[this compound]copper(II) | Electronic | Extended-Hückel Molecular-Orbital | Related electronic properties to the one-electron energy levels for the specific coordination geometry. rsc.org |

Bioinorganic and Biomimetic Research Applications of Tris 2 Aminoethyl Amine

Structural and Functional Mimicry of Metalloproteins and Enzyme Active Sites

The specific geometry enforced by the Tris(2-aminoethyl)amine (B1216632) ligand upon metal coordination has proven ideal for creating synthetic analogues of metalloenzyme active sites. These models are crucial for understanding the complex relationship between the structure of a metal's coordination environment and its catalytic function.

A primary area of this research focuses on zinc enzymes, which are ubiquitous in biological systems. The zinc complex [Zn(tren)H₂O]²⁺ serves as a well-established structural model for the active sites of hydrolytic zinc enzymes. taylorandfrancis.com In many of these enzymes, a zinc ion is coordinated by three amino acid residues from the protein backbone, with a fourth coordination site occupied by a catalytically active water molecule. uni-muenchen.de The [Zn(tren)H₂O]²⁺ complex accurately mimics this trigonal bipyramidal configuration, providing a simplified system to study the properties of the coordinated water molecule, which is fundamental to the enzyme's catalytic mechanism. taylorandfrancis.com By modifying the amine groups on the tren scaffold, researchers can systematically alter the steric and electronic properties of the model complex, offering insights into how the protein environment fine-tunes the metal center's reactivity. taylorandfrancis.com

These biomimetic models allow for detailed mechanistic studies of catalytic processes, such as the hydrolysis of phosphate (B84403) esters, in a controlled chemical environment, thereby elucidating the fundamental principles governing the function of their biological counterparts. researchgate.net

Development of Fluorescent Chemosensors for Biologically Relevant Metal Ions

The this compound scaffold is integral to the design of fluorescent chemosensors for detecting biologically important metal ions. These sensors typically consist of a metal-binding unit (the tren derivative) and a fluorophore. The binding of a target metal ion to the tren moiety modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. nih.gov

Significant research has focused on sensors for zinc (Zn²⁺), a crucial metal ion involved in numerous physiological and pathological processes, including neurotransmission and neurodegenerative diseases. nih.govnih.gov For instance, researchers have developed novel fluorescent probes by incorporating a quinoline (B57606) fluorophore into a membrane-permeable tren derivative. nih.gov One such probe, ZnTP1, demonstrated a significant fluorescence enhancement upon binding Zn²⁺ through a chelation-enhanced fluorescence (CHEF) mechanism. nih.gov This probe proved effective for detecting Zn²⁺ with high sensitivity in diverse biological samples, including living cells, plant tissues, and zebrafish, highlighting its potential as a tool for probing zinc biology in complex systems. nih.gov

Beyond zinc, tren-based sensors have been developed for other metal ions. A tripodal ligand derived from tren and polyphenols, known as TRENOL, exhibits fluorescence quenching in the presence of ferric iron (Fe³⁺), suggesting its potential as a selective iron detector at physiological pH. core.ac.uk In another innovative approach, tren was covalently functionalized onto graphene oxide to create a selective fluorescent sensor for cerium ions (Ce³⁺). nih.govacs.org The enhanced fluorescence upon cerium binding is attributed to intramolecular charge transfer and photoinduced electron transfer processes. nih.gov

| Sensor Base | Target Ion | Sensing Mechanism | Application Highlight | Reference |

|---|---|---|---|---|

| Quinoline-tren derivative (ZnTP1) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Imaging in living cells and zebrafish | nih.gov |

| Polyphenol-tren derivative (TRENOL) | Fe³⁺ | Fluorescence Quenching | Potential for iron detection at physiological pH | core.ac.uk |

| Tren-functionalized Graphene Oxide | Ce³⁺ | Intramolecular Charge Transfer (ICT) / Photoinduced Electron Transfer (PET) | Selective sensing in aqueous solution | nih.gov |

Mechanistic Studies of Phospholipid Translocation Mediated by this compound Derivatives

Derivatives of this compound have been engineered to function as synthetic transporters, or "translocases," capable of facilitating the movement of phospholipids (B1166683) across lipid bilayer membranes. This research provides insight into the fundamental processes of membrane transport and the mechanisms by which molecules can overcome the energetic barrier of the lipophilic membrane core.

Studies have shown that sulfonamide and amide derivatives of tren can effectively translocate phospholipids. acs.org The mechanism hinges on the ability of the tren derivative to form hydrogen-bonded complexes with the polar headgroup of the phospholipid. This complexation effectively masks the polarity of the headgroup, creating a more lipophilic entity that can more readily diffuse across the nonpolar interior of the membrane. acs.org Research has established a correlation between the binding affinity (association constant) of the tren-based translocase for the phospholipid headgroup and the rate of translocation. Tris-sulfonamide derivatives have been found to be superior to their tris-amide counterparts because they associate more strongly with the phospholipid headgroup, leading to faster translocation. acs.org This stronger association is attributed to the increased acidity of the sulfonamide N-H protons, which facilitates more robust hydrogen bonding. acs.org

Bioconjugation Strategies and Bio-functionalization with this compound Scaffolds

The well-defined tripodal structure of this compound makes it an excellent scaffold for bioconjugation, allowing for the precise spatial arrangement of multiple functional units. This has been exploited in fields ranging from materials science to drug delivery.

One notable application is in the assembly of collagen mimetic peptides. nih.govacs.org By attaching three peptide chains to a tren scaffold, researchers can induce the formation of stable triple helical structures that mimic natural collagen. The inherent flexibility of the tren scaffold is considered superior to more rigid scaffolds, as it allows the peptide chains to better adjust their register for tighter triple helical packing. nih.gov Similarly, tren has been used as a scaffold to conjugate three ditryptophan dipeptide units, which then self-organize into spherical nanostructures. taylorandfrancis.com

In the realm of gene and drug delivery, the tren scaffold has been used to create novel cationic lipids for lipofection (non-viral gene transfer). nih.gov By attaching fatty acid chains and other hydrophilic groups to the tren core, lipids can be synthesized that self-assemble into liposomes, complex with plasmid DNA, and efficiently transfer the genetic material into cells. nih.gov Furthermore, a magnetic nanocarrier functionalized with tren-modified nanocrystalline cellulose (B213188) has been developed for the targeted delivery of the anticancer drug methotrexate (B535133). researchgate.net The tren-derived amino groups on the nanocarrier bind the drug via electrostatic interactions at physiological pH, allowing for controlled, pH-dependent release in the more acidic tumor microenvironment. researchgate.net

| Application Area | Conjugated Moiety | Function | Reference |

|---|---|---|---|

| Biomaterial Synthesis | Collagen Mimetic Peptides | Induce stable triple helix formation | nih.govacs.org |

| Gene Delivery | Fatty Acids / Lysine | Form cationic lipids for pDNA transfection | nih.gov |

| Drug Delivery | Nanocrystalline Cellulose | Create a nanocarrier for methotrexate delivery | researchgate.net |

| Peptide Self-Assembly | Ditryptophan Dipeptides | Scaffold for self-organization into nanospheres | taylorandfrancis.com |

Role in Studying Metal Ion Homeostasis and Neurological Processes

This compound plays a critical, albeit indirect, role in the study of metal ion homeostasis and related neurological processes by serving as a core component of sophisticated molecular tools. Zinc is one of the most abundant transition metals in the brain, where it is essential for neuronal communication, memory formation, and sensory processing. researchgate.net An imbalance in zinc homeostasis is a key factor in the pathology of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.comdntb.gov.ua

Therefore, developing methods to detect and image free zinc ions in biological systems is of paramount importance. As detailed in section 7.2, derivatives of tren are central to some of the most advanced fluorescent probes for this purpose. nih.gov These sensors allow researchers to visualize the spatiotemporal distribution of zinc ions in living systems, from individual cells to the brain tissue of model organisms like zebrafish. nih.govmdpi.com By using these tren-based tools, scientists can investigate the mechanisms that regulate zinc levels, how these mechanisms are disrupted in disease states, and how neuronal function is affected by fluctuations in zinc concentration. researchgate.net The ability to optically track zinc provides a powerful approach to furthering our understanding of the complex interplay between metal ions and neurological health. dntb.gov.ua

Prospective Research Directions and Emerging Opportunities

Integration of Tris(2-aminoethyl)amine (B1216632) into Advanced Multicomponent Systems